

Biodistribution and pharmacokinetics of HYNICiPSMA

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An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of ^{99m}Tc-**HYNIC-iPSMA**

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal biomarker for the diagnosis and treatment of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the development of various radiolabeled ligands for imaging and therapy. Among these, Technetium-99m (99mTc) labeled HYNIC-iPSMA ([99mTc]Tc-HYNIC-iPSMA) has garnered considerable interest. As a SPECT (Single-Photon Emission Computed Tomography) agent, it offers a cost-effective and widely accessible alternative to PET imaging, particularly in regions where PET/CT scanners or Gallium-68 generators are not readily available[1][2][3].

This technical guide provides a comprehensive overview of the biodistribution, pharmacokinetics, and experimental protocols associated with [99mTc]Tc-**HYNIC-iPSMA**, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Molecular Targeting

[99mTc]Tc-**HYNIC-iPSMA** is a radiopharmaceutical composed of two key functional components: the iPSMA (inhibitor of PSMA) moiety and the HYNIC (6-hydrazinonicotinamide) chelator[4]. The iPSMA component, typically a glutamate-urea-lysine motif, binds with high affinity to the extracellular domain of the PSMA protein on prostate cancer cells[5]. The HYNIC

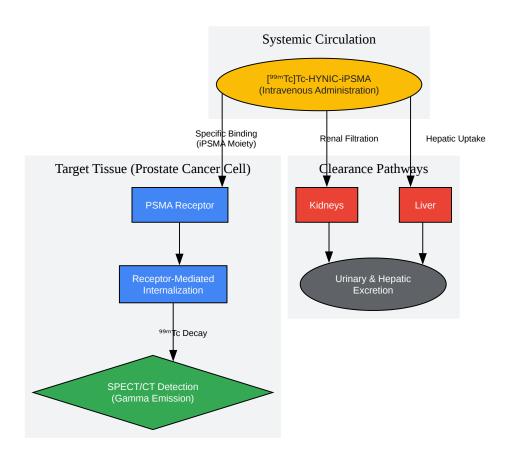


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component serves as a bifunctional chelator, securely coordinating the gamma-emitting radionuclide ^{99m}Tc. This allows for in-vivo visualization of PSMA-expressing tissues using SPECT imaging. Following intravenous administration, the agent circulates and accumulates at sites of PSMA expression, primarily prostate tumors and metastases, while unbound agent is cleared from the body.





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Caption: Mechanism of [99mTc]Tc-**HYNIC-iPSMA** targeting and clearance.



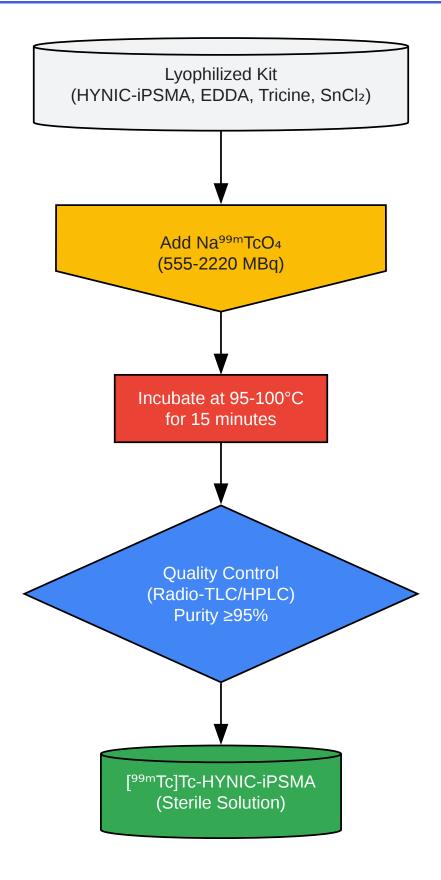
Experimental Protocols Radiosynthesis and Quality Control

The preparation of [99mTc]Tc-**HYNIC-iPSMA** is typically performed using lyophilized kit formulations, which simplifies clinical application and ensures reproducibility.

Detailed Protocol:

- A sterile vial containing a lyophilized mixture of the HYNIC-iPSMA precursor (e.g., 10 μg
 HYNIC-Glu-Urea-A), a coligand such as EDDA (ethylenediamine-N,N'-diacetic acid), a
 second coligand like Tricine, and a reducing agent (e.g., stannous chloride) is used.
- The kit is reconstituted with a sterile, oxidant-free solution of Sodium Pertechnetate (Na^{99m}TcO₄), typically 555–2220 MBq.
- The vial is heated in a block heater or boiling water bath at 95-100°C for approximately 15 minutes.
- After cooling to room temperature, the final product is an aqueous, transparent solution ready for intravenous administration.
- Quality Control: Radiochemical purity is assessed using radio-Thin Layer Chromatography (radio-TLC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is required for clinical use.





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Caption: General workflow for the radiosynthesis of [99mTc]Tc-**HYNIC-iPSMA**.



Clinical Imaging Protocol

Clinical studies follow a standardized procedure for patient administration and imaging acquisition.

Detailed Protocol:

- Patient Selection: Patients with histologically confirmed prostate cancer are enrolled.
 Inclusion criteria often relate to biochemical recurrence or initial staging.
- Administration: A dose of 555-740 MBq (15-20 mCi) of [99mTc]Tc-HYNIC-iPSMA is administered intravenously.
- Uptake Phase: Patients wait for a period of 2 to 4 hours to allow for radiotracer distribution and clearance from non-target tissues.
- Image Acquisition: Whole-body planar scintigraphy and regional SPECT/CT scans (typically of the chest, abdomen, and pelvis) are performed. Dosimetry studies may involve multiple imaging sessions at various time points (e.g., 0.5, 1, 2, 4, and 8 hours post-injection).

Biodistribution

The biodistribution profile of [99mTc]Tc-**HYNIC-iPSMA** has been characterized in both preclinical and clinical settings. It shows high specific uptake in PSMA-expressing tissues and physiological clearance through the urinary and, to a lesser extent, hepatobiliary systems.

Preclinical Biodistribution

Studies in tumor-bearing mouse models demonstrate high and specific uptake in PSMA-positive tumors with rapid clearance from non-target organs.

Table 1: Preclinical Biodistribution of [99mTc]Tc-**HYNIC-iPSMA** in LNCaP Xenograft Models



Organ	Uptake (%ID/g ± SD)	Time Point (post-injection)
Tumor	9.84 ± 2.63	3 hours
Tumor	8.7 ± 1.3	Not Specified
Spleen	23.4 ± 6.40	1 hour

| Non-target Organs | < 2.0 | 1 hour |

Clinical Biodistribution

In humans, [99mTc]Tc-**HYNIC-iPSMA** shows significant uptake in organs with high physiological PSMA expression, such as the kidneys, salivary glands, and small intestine, as well as in tumor lesions. The primary route of excretion is via the urinary system. Liver uptake is noted to be considerably lower than some other PSMA-targeted agents, which is advantageous for detecting metastases in the abdomen.

Table 2: Semiquantitative Analysis of [99mTc]Tc-HYNIC-iPSMA Biodistribution in Patients

Organ / Tissue	Metric	Value (Mean ± SD)
Physiological Uptake		
Kidney	SUVmax	Highest uptake among organs
Parotid Gland	TBR	53.7 ± 37.47
Submandibular Gland	SUVmax	High uptake noted
Liver	-	Relatively low uptake
Spleen	-	Relatively low uptake
Tumor Uptake		

| Malignant Lesions | Tumor-to-Background Ratio (TBR) | 9.42 ± 2.62 |

Pharmacokinetics and Dosimetry Pharmacokinetics



[99mTc]Tc-**HYNIC-iPSMA** exhibits favorable pharmacokinetics for imaging. It demonstrates rapid blood clearance, which contributes to high tumor-to-background ratios within a few hours of administration. The primary clearance pathway is renal, with significant excretion into the urinary bladder. Some hepatic excretion is also observed. While specific multi-component half-life data for the ^{99m}Tc-labeled version is not detailed in the provided results, the rapid clearance profile is a consistently reported feature. For comparison, the related therapeutic agent ¹⁷⁷Lu-iPSMA showed a multi-phasic clearance with a fast component half-life of 1.1 hours.

Dosimetry

Radiation dosimetry studies have established that [99mTc]Tc-**HYNIC-iPSMA** has a safe profile for clinical diagnostic use. The kidneys receive the highest absorbed dose, which is expected given the renal excretion pathway and high PSMA expression in proximal tubules. The overall effective dose is comparable to other 99mTc-based diagnostic procedures.

Table 3: Radiation Dosimetry of [99mTc]Tc-HYNIC-iPSMA

Organ	Absorbed Dose (mSv) per 740 MBq	Effective Dose (mSv/MBq)
Kidneys	28.80	-
Salivary Glands	9.69	-
Spleen	7.06	-
Liver	10.73	-
Small Intestine	2.42	-

| Total Body | 2.75 ± 0.33 (Effective Dose) | 0.0046 |

Conclusion

[99mTc]Tc-**HYNIC-iPSMA** is a promising radiopharmaceutical for the detection of PSMA-positive prostate cancer using widely available SPECT/CT technology. Its biodistribution is characterized by high uptake in tumors and organs with physiological PSMA expression, while its pharmacokinetic profile shows rapid blood clearance and predominantly renal excretion. The straightforward, kit-based radiosynthesis and safe dosimetry profile make it a valuable and



accessible tool for nuclear medicine, potentially improving patient access to PSMA-targeted molecular imaging worldwide.

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